
1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione, also known as Compound 1, is a novel small molecule that has shown promising results in scientific research. This compound has been synthesized through various methods and has been found to have potential applications in the treatment of various diseases.
作用机制
The mechanism of action of 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 is not fully understood, but it is believed to act through multiple pathways. In cancer research, 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been found to inhibit the activity of the protein kinase B (AKT) pathway and induce apoptosis. In inflammation research, 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway and reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been found to have various biochemical and physiological effects. In cancer research, 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been found to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been found to reduce the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative disease research, 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been found to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, there are also limitations to working with 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1, including its limited solubility in aqueous solutions and its high cost.
未来方向
There are several future directions for research on 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1. One direction is to investigate its potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize the synthesis method to improve the yield and purity of 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 and its potential side effects.
Conclusion:
In conclusion, 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 is a novel small molecule that has shown promising results in scientific research. It has been synthesized through various methods and has potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential side effects, but its high purity, stability, and low toxicity make it a promising candidate for future drug development.
合成方法
1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been synthesized through various methods, including the reaction of 3-(1-piperidinylmethyl) indole with maleic anhydride, and the reaction of 3-(1-piperidinylmethyl) indole with maleimide. These methods have been optimized to obtain high yields of 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 with high purity.
科学研究应用
1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has shown potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been found to have neuroprotective effects and improve cognitive function.
属性
IUPAC Name |
1-(piperidin-1-ylmethyl)-3a,7a-dihydroindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13-11-6-2-3-7-12(11)16(14(13)18)10-15-8-4-1-5-9-15/h2-3,6-7,11-12H,1,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKHHHAIJWOSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C3C=CC=CC3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-1-ylmethyl)-3a,7a-dihydroindole-2,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-adamantyl[(3-cyclohexylpropanoyl)amino]acetate](/img/structure/B4943575.png)

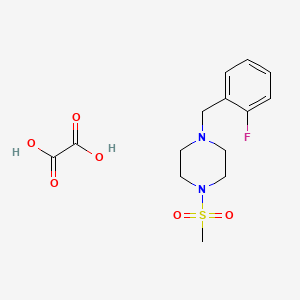
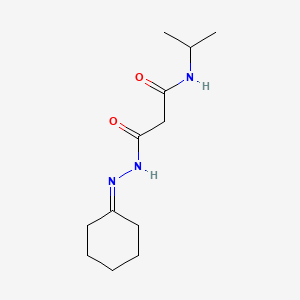

![1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxybenzoyl)piperazine](/img/structure/B4943616.png)
![2,4-dichloro-N-[3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4943626.png)
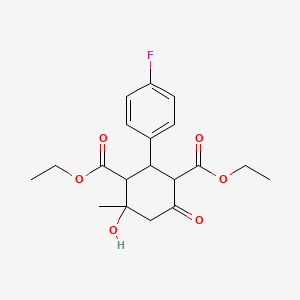
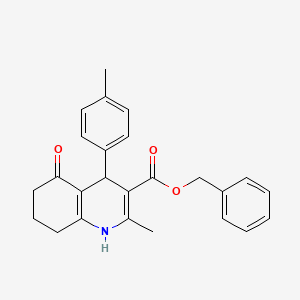
![1-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-2-imidazolidinone](/img/structure/B4943657.png)
![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943672.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4943677.png)
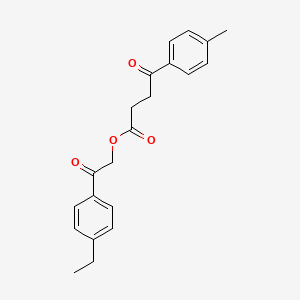
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine](/img/structure/B4943694.png)